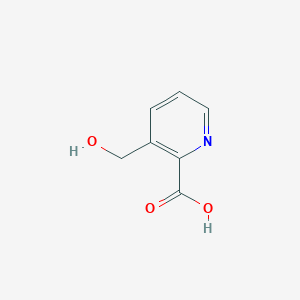
3-(Hydroxymethyl)picolinic acid
Übersicht
Beschreibung
“3-(Hydroxymethyl)picolinic acid” is an organic compound . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is a white solid that is soluble in water . In synthetic organic chemistry, it has been used as a substrate in various reactions .
Molecular Structure Analysis
The molecular structure of “3-(Hydroxymethyl)picolinic acid” contains a total of 18 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 2 hydroxyl groups, and 1 primary alcohol .
Physical And Chemical Properties Analysis
“3-(Hydroxymethyl)picolinic acid” is a white to tan crystalline solid . It is slightly soluble in water .
Wissenschaftliche Forschungsanwendungen
Photophysics and Quantum Chemistry
- Excited State Proton Transfer Mediated Photophysics: 3-Hydroxy-picolinic acid has been studied for its photophysics using quantum chemistry methods. The carboxylic group in the system acts as a proton transmitter, highlighting the importance of conical intersections in governing its photophysics (Rode & Sobolewski, 2012).
Complex Formation and Structural Analysis
- VO(IV) Complexes Formation: The complex formation between oxovanadium(IV) and 3-hydroxypicolinic acid (3HPA) demonstrates the ambidentate binding properties of the ligand. This includes the formation of picolinate-type, salicylate-type, and mixed-type complexes (Kiss, Bényei, & Kiss, 2003).
Enhancing Mass Spectrometric Ionization Efficiency
- Improvement of Cannabinoids Detection: Picolinic acid esters have been utilized to enhance the mass spectrometric ionization efficiency of cannabinoids, showing significant sensitivity improvements in the detection of these compounds (Thieme, Sachs, Sachs, & Moore, 2015).
Decarboxylation Studies
- Decarboxylation Mechanisms: Studies on 3-substituted picolinic acids, including 3-hydroxypicolinic acid, have provided insights into the decarboxylation mechanisms in buffered aqueous solutions. The study helps in understanding the role of electron-withdrawing and electron-releasing substituents in these processes (Dunn, Lee, & Thimm, 1972).
Biopolymers Analysis
- Matrix for Laser Desorption Mass Spectrometry: 3-Aminopicolinic acid, a derivative of 3-hydroxypicolinic acid, has been found effective as a matrix for matrix-assisted laser desorption/ionization of DNA and proteins, facilitating the detection of biopolymers (Taranenko, Tang, Allman, Ch'ang, & Chen, 1994).
Biosynthesis and Bioengineering
- Reconstitution of Biosynthetic Pathway: The biosynthetic pathway of 3-hydroxypicolinic acid was reconstituted in vitro, revealing the enzymatic mechanism underlying its biosynthesis. This study opens avenues for engineering novel pyridine-based building blocks (Yun, Zhang, Lv, Deng, Deng, & Yu, 2019).
Luminescent Materials
- Lanthanide Luminescent Materials: Lanthanide complexes of 3-hydroxypicolinic acid have been prepared, showcasing their potential as photoactive centers in nanocomposite materials. Their photoluminescence properties offer applications in material science (Soares-Santos, Nogueira, Félix, Drew, Ferreira, Carlos, & Trindade, 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Picolinic acid and its derivatives have been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . They have also been used in the synthesis of new cocrystals for the discovery of compounds with potent herbicidal activity . Therefore, “3-(Hydroxymethyl)picolinic acid” and its derivatives could potentially be used in the development of new pharmaceuticals and herbicides .
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-5-2-1-3-8-6(5)7(10)11/h1-3,9H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBJYRPOZXOUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)picolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




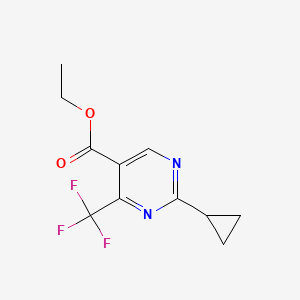
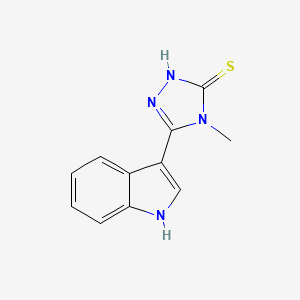


![6-(4-Chlorophenyl)-4-hydrazinylthieno[3,2-D]pyrimidine](/img/structure/B3162018.png)

![(11bS)-2,6-Di([1,1'-biphenyl]-4-yl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3162026.png)
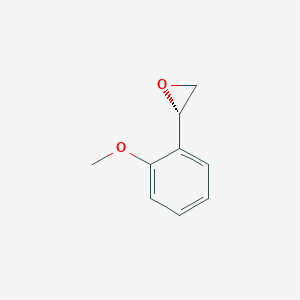
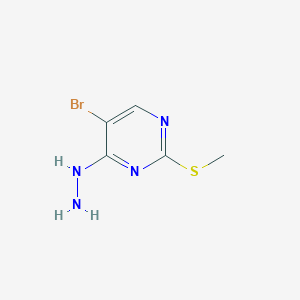

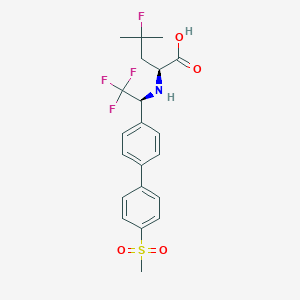

![L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester](/img/structure/B3162076.png)